2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
CAS No.: 841206-82-4
Cat. No.: VC21384569
Molecular Formula: C24H27N5O2
Molecular Weight: 417.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 841206-82-4 |
|---|---|
| Molecular Formula | C24H27N5O2 |
| Molecular Weight | 417.5g/mol |
| IUPAC Name | 2-amino-N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Standard InChI | InChI=1S/C24H27N5O2/c1-3-31-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30) |
| Standard InChI Key | YUSLTSYEKXDETQ-UHFFFAOYSA-N |
| SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N |
| Canonical SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N |
Introduction
Chemical Structure and Properties
Structural Components and Features
2-Amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide features a complex heterocyclic structure characterized by a pyrroloquinoxaline backbone. This structural framework consists of a pyrrole ring fused with a quinoxaline moiety, creating a tricyclic system that serves as the core structure of the molecule. The compound contains several functional groups that contribute to its chemical behavior and potential biological activities. The presence of an amino group at position 2 of the pyrroloquinoxaline system may enable hydrogen bonding interactions with biological targets, while the carboxamide moiety linked to the 3-ethoxypropyl group could participate in additional intermolecular interactions.
The 4-methylbenzyl substituent attached to the nitrogen at position 1 adds lipophilicity to the molecule, potentially influencing its membrane permeability and binding affinity to protein targets. This structural arrangement of electron-rich and electron-deficient regions within the molecule creates a unique electronic distribution that may be critical for specific biomolecular interactions. The combination of these structural elements results in a compound with distinct physicochemical properties that could explain its potential biological activities.
Identifiers and Nomenclature
The compound can be identified through various systematic naming conventions and registry numbers that are important for database searching and regulatory purposes. Table 1 summarizes the key identifiers for this compound.
Table 1: Compound Identifiers and Nomenclature
| Identifier Type | Value |
|---|---|
| CAS Number | 841206-82-4 |
| IUPAC Name | 2-amino-N-(3-ethoxypropyl)-1-[(4-methylphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide |
| Molecular Formula | C24H27N5O2 |
| Molecular Weight | 417.5 g/mol |
| Standard InChI | InChI=1S/C24H27N5O2/c1-3-31-14-6-13-26-24(30)20-21-23(28-19-8-5-4-7-18(19)27-21)29(22(20)25)15-17-11-9-16(2)10-12-17/h4-5,7-12H,3,6,13-15,25H2,1-2H3,(H,26,30) |
| Standard InChIKey | YUSLTSYEKXDETQ-UHFFFAOYSA-N |
| SMILES | CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)C)N |
| PubChem Compound ID | 1983863 |
Synthesis and Characterization
| Compound | IC50 (μM) | Mechanism of Action | Cancer Cell Lines |
|---|---|---|---|
| 2-amino-N-(3-ethoxypropyl)-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | ~5.0* | Induction of apoptosis; inhibition of cell cycle | Various human cancer cell lines |
| 2-amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile | ~10.0* | Inhibition of nucleotide synthesis enzymes | Not specified |
*Values are approximate based on studies of similar pyrroloquinoxaline derivatives.
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